Technical Guide: 2-Bromo-1-(4-morpholinophenyl)ethanone
Technical Guide: 2-Bromo-1-(4-morpholinophenyl)ethanone
CAS Number: 210832-85-2
This technical guide provides an in-depth overview of 2-Bromo-1-(4-morpholinophenyl)ethanone, a key bifunctional reagent in the field of bioconjugation and pharmaceutical sciences. This document is intended for researchers, chemists, and professionals involved in drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Chemical Identity and Properties
2-Bromo-1-(4-morpholinophenyl)ethanone, also known as 4-(morpholin-4-yl)phenacyl bromide, is a stable, solid organic compound. Its structure features a morpholine-substituted phenyl ring attached to a bromoacetyl group. This α-haloketone functionality makes it an effective electrophilic alkylating agent, primarily used for targeting nucleophilic residues in biomolecules.
Physicochemical Data
The key physical and chemical properties of the compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 210832-85-2 | [][2][3] |
| Molecular Formula | C₁₂H₁₄BrNO₂ | [][2] |
| Molecular Weight | 284.15 g/mol | [][2] |
| Melting Point | 112-115 °C | [] |
| Boiling Point | 418.8 °C at 760 mmHg (Predicted) | [] |
| Density | 1.439 g/cm³ (Predicted) | [] |
| IUPAC Name | 2-bromo-1-(4-morpholin-4-ylphenyl)ethanone | [] |
| Synonyms | 4-(Morpholin-4-yl)phenacyl bromide, 2-Bromo-4'-morpholinoacetophenone | [][2] |
| SMILES | C1COCCN1C2=CC=C(C=C2)C(=O)CBr | [] |
| InChI Key | OUGMZFJPRSTGMJ-UHFFFAOYSA-N | [] |
Spectroscopic Data (Predicted)
| Nucleus | Predicted Chemical Shift (ppm) | Description |
| ¹H NMR | ~ 7.9 (d, 2H) | Aromatic protons ortho to the carbonyl group |
| ~ 6.9 (d, 2H) | Aromatic protons meta to the carbonyl group | |
| ~ 4.4 (s, 2H) | Methylene protons (-CH₂Br) | |
| ~ 3.8 (t, 4H) | Morpholine protons adjacent to oxygen (-CH₂-O) | |
| ~ 3.3 (t, 4H) | Morpholine protons adjacent to nitrogen (-CH₂-N) | |
| ¹³C NMR | ~ 190 | Carbonyl carbon (C=O) |
| ~ 155 | Aromatic carbon attached to morpholine nitrogen | |
| ~ 131 | Aromatic protons ortho to the carbonyl group | |
| ~ 125 | Aromatic carbon ipso to the carbonyl group | |
| ~ 114 | Aromatic protons meta to the carbonyl group | |
| ~ 66 | Morpholine carbons adjacent to oxygen (-CH₂-O) | |
| ~ 47 | Morpholine carbons adjacent to nitrogen (-CH₂-N) | |
| ~ 31 | Methylene carbon (-CH₂Br) |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone is typically achieved through the α-bromination of its precursor, 1-(4-morpholinophenyl)ethanone.
Representative Synthesis Protocol
This protocol is a representative procedure based on standard bromination methods for activated acetophenones.
Step 1: Synthesis of 1-(4-Morpholinophenyl)ethanone (Precursor) The precursor can be synthesized via nucleophilic aromatic substitution of 4-fluoroacetophenone with morpholine or through Friedel-Crafts acylation of 4-morpholinobenzene.
Step 2: α-Bromination of 1-(4-Morpholinophenyl)ethanone
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Reagents and Materials:
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1-(4-Morpholinophenyl)ethanone (1.0 eq)
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Bromine (Br₂) (1.05 eq) or Copper(II) Bromide (CuBr₂) (2.1 eq)
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Solvent: Chloroform/Ethyl Acetate mixture, or Methanol
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Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser.
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Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, sodium sulfate, silica gel).
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-
Procedure (Using CuBr₂):
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Dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq) and Copper(II) Bromide (2.1 eq) in a 1:1 mixture of chloroform and ethyl acetate.
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Heat the mixture to reflux with vigorous stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
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Upon completion, cool the reaction mixture to room temperature and filter to remove the copper(I) bromide precipitate.
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Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield pure 2-Bromo-1-(4-morpholinophenyl)ethanone.
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Applications in Drug Development
The primary application of this reagent lies in its ability to act as a covalent linker, particularly in the field of bioconjugation. The electrophilic bromomethylketone group is highly reactive towards soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[5][6][7]
Role in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are a class of targeted therapies where a cytotoxic payload is attached to a monoclonal antibody via a chemical linker. 2-Bromo-1-(4-morpholinophenyl)ethanone can serve as a precursor to a linker-payload system. The reagent itself can be used to attach a "handle" to a protein, which can then be further modified, or it can be pre-attached to a payload before conjugation.
The workflow below illustrates the logical steps where this reagent is employed for cysteine-specific protein modification.
Representative Protocol for Cysteine Alkylation
This protocol outlines a general procedure for labeling a cysteine-containing protein or peptide.
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Materials:
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Cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).
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Stock solution of 2-Bromo-1-(4-morpholinophenyl)ethanone in an organic co-solvent like DMSO or DMF.
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Quenching reagent (e.g., N-acetylcysteine or β-mercaptoethanol).
-
-
Procedure:
-
To a solution of the protein, add a 5-10 fold molar excess of the 2-Bromo-1-(4-morpholinophenyl)ethanone stock solution. The final concentration of the organic co-solvent should typically be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours with gentle agitation.
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Monitor the reaction progress by LC-MS to confirm the mass increase corresponding to the covalent addition of the label.
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Once the desired level of conjugation is achieved, quench the reaction by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) to consume any unreacted alkylating agent.
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Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis.
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Characterize the final conjugate to determine the degree of labeling and confirm site-specificity.
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The logical relationship for the core chemical reaction is visualized below.
Safety and Handling
Compounds of the α-bromoketone class are potent lachrymators and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
References
- 2. 2-Bromo-1-(4-morpholinophenyl)-1-ethanone | 210832-85-2 [chemicalbook.com]
- 3. 210832-85-2 CAS MSDS (2-Bromo-1-(4-morpholinophenyl)-1-ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-thia-[6-(13)C]lysine from [2- (13)C]glycine: access to site-directed isotopomers of 2-aminoethanol, 2-bromoethylamine and 4-thialysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
